(4-Tert-butylcyclohexyl) 2-piperidin-1-ylacetate
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Overview
Description
(4-Tert-butylcyclohexyl) 2-piperidin-1-ylacetate is an organic compound with the molecular formula C17H31NO2 It is a derivative of cyclohexane and piperidine, featuring a tert-butyl group attached to the cyclohexane ring and a piperidin-1-ylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylcyclohexyl) 2-piperidin-1-ylacetate typically involves the esterification of 4-tert-butylcyclohexanol with piperidineacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylcyclohexyl) 2-piperidin-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the piperidin-1-ylacetate moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of 4-tert-butylcyclohexanone or 4-tert-butylcyclohexanoic acid.
Reduction: Formation of 4-tert-butylcyclohexyl alcohol.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Tert-butylcyclohexyl) 2-piperidin-1-ylacetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for investigating receptor-ligand interactions and enzyme-substrate specificity.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (4-Tert-butylcyclohexyl) 2-piperidin-1-ylacetate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acetate: A structurally related compound with similar chemical properties.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: Another related compound with a different functional group.
Cyclohexanol, 4-tert-butyl-, acetate: A similar compound with a different ester group.
Uniqueness
(4-Tert-butylcyclohexyl) 2-piperidin-1-ylacetate is unique due to the presence of both the tert-butyl group and the piperidin-1-ylacetate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
351336-23-7 |
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Molecular Formula |
C17H31NO2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 2-piperidin-1-ylacetate |
InChI |
InChI=1S/C17H31NO2/c1-17(2,3)14-7-9-15(10-8-14)20-16(19)13-18-11-5-4-6-12-18/h14-15H,4-13H2,1-3H3 |
InChI Key |
BFSVLWJOPCYXNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CN2CCCCC2 |
solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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